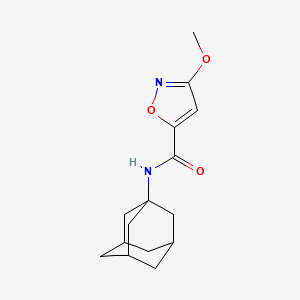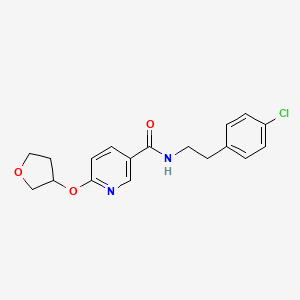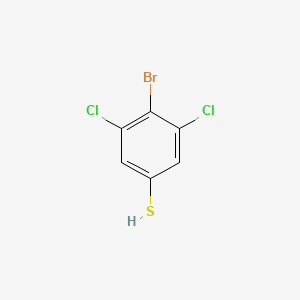
4-bromo-3,5-dichlorobenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dichlorobenzene-1-thiol is an organosulfur compound with the molecular formula C6H2BrCl2SH It is a derivative of benzene, where the hydrogen atoms at positions 4, 3, and 5 are substituted by bromine, chlorine, and chlorine atoms respectively, and a thiol group (-SH) is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dichlorobenzene-1-thiol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce chlorine atoms at the 3 and 5 positions. This is followed by bromination to introduce the bromine atom at the 4 position. Finally, a thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, bromination, and thiolation, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dichlorobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler benzene derivative.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiolate (NaSH) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzene derivatives with fewer halogen atoms.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
4-Bromo-3,5-dichlorobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-3,5-dichlorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzyl bromide: Similar structure but with a bromomethyl group instead of a thiol group.
1-Bromo-3,5-dichlorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
4-Bromo-3,5-dichlorobenzene-1-thiol is unique due to the presence of both halogen atoms and a thiol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
4-bromo-3,5-dichlorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVKCKFSUROSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
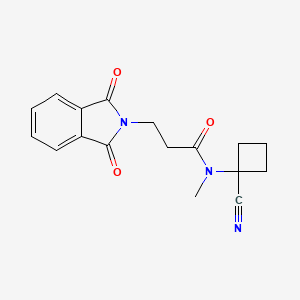
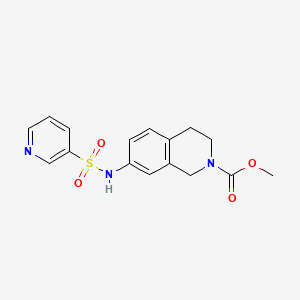
![4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2470616.png)
![2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2470617.png)
![N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2470619.png)
![Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2470621.png)
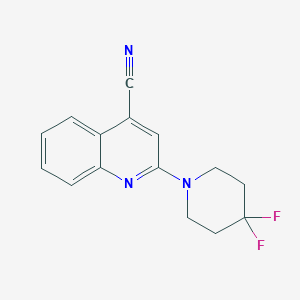

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
![2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2470626.png)
